1-aminohexylphosphonic Acid
CAS No.: 109638-78-0
Cat. No.: VC20739411
Molecular Formula: C6H16NO3P
Molecular Weight: 181.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109638-78-0 |
---|---|
Molecular Formula | C6H16NO3P |
Molecular Weight | 181.17 g/mol |
IUPAC Name | 1-aminohexylphosphonic acid |
Standard InChI | InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) |
Standard InChI Key | ODMTWOKJHVPSLP-UHFFFAOYSA-N |
Isomeric SMILES | CCCCC[C@H](N)P(=O)(O)O |
SMILES | CCCCCC(N)P(=O)(O)O |
Canonical SMILES | CCCCCC(N)P(=O)(O)O |
Structure and Physical Properties of 1-Aminohexylphosphonic Acid
Molecular Characteristics
1-Aminohexylphosphonic acid features a six-carbon chain with an amino group at position 1 and a phosphonic acid group also attached to the same carbon. While specific data for 1-aminohexylphosphonic acid is limited in the search results, we can extrapolate some properties based on the structurally similar 6-aminohexylphosphonic acid:
-
Molecular Formula: C₆H₁₆NO₃P
-
Molecular Weight: Approximately 181.17 g/mol
-
Structure: Contains a hexyl backbone with amino and phosphonic acid functional groups
Physical and Chemical Properties
Based on the properties of related aminophosphonic acids, 1-aminohexylphosphonic acid would likely possess the following characteristics:
-
Physical State: Solid at room temperature
-
Solubility: Likely soluble in water due to the presence of both polar amino and phosphonic acid groups
-
Acid-Base Properties: Amphoteric behavior, with the ability to act as both proton donor (phosphonic acid group) and proton acceptor (amino group)
For comparison, the related compound 1-aminoethylphosphonic acid (racemic form) exhibits the following properties:
Property | Value |
---|---|
Melting Point | 283-284°C |
Boiling Point | 319.2±44.0°C (predicted) |
Density | 1.475±0.06 g/cm³ (predicted) |
Water Solubility | Soluble |
Appearance | Solid |
pKa | 0.90±0.10 (predicted) |
These properties are documented for the racemic mixture of 1-aminoethylphosphonic acid , and may provide insight into the potential properties of 1-aminohexylphosphonic acid, though the longer carbon chain would likely alter some of these characteristics.
Stereochemical Considerations
Like other α-aminophosphonic acids, 1-aminohexylphosphonic acid contains a stereogenic center at the carbon bearing both the amino and phosphonic acid groups, resulting in potential R and S enantiomers. The stereochemistry of these compounds significantly impacts their biological activity, as demonstrated in studies with 1-aminoethylphosphonic acid where the R-form shows different enzymatic interactions compared to the S-form .
Synthesis Methods
Adaptable Methods for 1-Aminohexylphosphonic Acid
By analogy to the synthesis of 1-aminoethylphosphonic acid, a potential synthetic route to 1-aminohexylphosphonic acid might involve:
-
Preparation of N-[1-(dimethoxyphosphoryl)hexylidene]formamide or a similar precursor
-
Asymmetric catalytic hydrogenation using a rhodium catalyst with an appropriate chiral ligand
-
Hydrolysis of the phosphonate ester and deprotection of the amino group
This approach would potentially enable stereoselective synthesis of either the R or S enantiomer, depending on the choice of chiral catalyst.
Current Research and Future Perspectives
Recent Developments
Research on aminophosphonic acids continues to evolve, with recent developments focusing on their potential applications in various fields:
-
Medicinal Chemistry: Development of aminophosphonic acid derivatives as enzyme inhibitors for therapeutic applications
-
Agricultural Chemistry: Investigation of aminophosphonic acids as potential herbicides or plant growth regulators
-
Materials Science: Exploration of aminophosphonic acids as components in specialized materials or coatings
These developments in related aminophosphonic acids suggest potential avenues for research specifically involving 1-aminohexylphosphonic acid.
Future Research Directions
Several promising directions for future research on 1-aminohexylphosphonic acid include:
-
Synthesis and characterization of both R and S enantiomers to establish structure-activity relationships
-
Investigation of enzymatic interactions, particularly with enzymes involved in amino acid metabolism
-
Development of phosphonopeptides incorporating 1-aminohexylphosphonic acid for potential antimicrobial applications
-
Exploration of metal-binding properties for potential applications in coordination chemistry or catalysis
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume